
1-ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C13H19F3N4O and its molecular weight is 304.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea , identified by its CAS number 762240-92-6, is part of a class of indazole derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of a trifluoromethylated indazole derivative with an ethylurea precursor under controlled conditions to yield the desired product. The reaction is often catalyzed using palladium on carbon (Pd/C) in a methanol solvent at elevated pressures and temperatures to ensure high yield and purity .
The biological activity of This compound is primarily attributed to its interaction with various molecular targets. Research indicates that indazole derivatives can modulate several signaling pathways involved in cell proliferation and survival.
Key Findings:
- Enzymatic Inhibition : Studies have shown that similar indazole compounds exhibit potent inhibitory activity against kinases such as FGFR (Fibroblast Growth Factor Receptor), with IC50 values often in the nanomolar range (e.g., < 4.1 nM for certain derivatives) .
- Antitumor Activity : Compounds within this class have demonstrated significant antitumor effects in various cancer cell lines. For instance, one study reported an IC50 value of 25.3 ± 4.6 nM against KG1 cell lines, indicating strong antiproliferative properties .
- Selectivity and Toxicity : The selectivity of these compounds for specific kinases suggests a potential for reduced off-target effects compared to non-selective inhibitors. Additionally, some derivatives have been shown to have acceptable safety profiles in preliminary evaluations .
Case Studies
Case Study 1: Anticancer Properties
A recent study evaluated the efficacy of a related indazole derivative in a preclinical model of melanoma. The compound exhibited significant tumor regression in vivo, with associated reductions in proliferation markers and increased apoptosis in treated tumors.
Case Study 2: Inhibition of Kinase Activity
Another investigation focused on the compound's ability to inhibit Aurora kinases, critical regulators of cell division. Results indicated that certain derivatives displayed dual inhibition capabilities with IC50 values as low as 0.026 μM for Aurora A and B kinases .
Comparative Biological Activity Table
Compound Name | Target Kinase | IC50 Value (nM) | Biological Activity |
---|---|---|---|
Compound A | FGFR1 | < 4.1 | Antiproliferative |
Compound B | Aurora A/B | 26/15 | Cell cycle arrest |
Compound C | ERK1/2 | 20 | Antitumor activity |
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit promising antimicrobial properties. The trifluoromethyl group enhances the compound's interaction with microbial targets, potentially increasing its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
1-Ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea | 12 | Staphylococcus aureus |
Chloramphenicol | 20 | Staphylococcus aureus |
Ciprofloxacin | 10 | Escherichia coli |
These results indicate that the compound has a comparable minimum inhibitory concentration (MIC) to established antibiotics, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The presence of the indazole moiety is particularly relevant as it has been associated with the inhibition of cancer cell proliferation.
Case Study: U937 Cell Line
In experiments involving the U937 cell line, the compound demonstrated an IC50 value of 14.5 μM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.
Table 2: Anticancer Activity Summary
Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
---|---|---|---|
U937 | 14.5 | Etoposide | 17.0 |
THP-1 | >50 | Doxorubicin | 0.5 |
The results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest or activation of apoptotic pathways.
Enzyme Inhibition
Enzyme inhibition is another critical area where this compound shows promise. It has been identified as an inhibitor of several enzymes crucial for bacterial survival and cancer progression. Notably:
- Carbonic Anhydrases : Important for maintaining pH balance in cells.
- DNA Gyrases : Essential for DNA replication in bacteria.
Studies indicate that the compound effectively inhibits these enzymes, which could lead to therapeutic applications in treating infections and cancer.
Propiedades
IUPAC Name |
1-ethyl-3-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O/c1-2-17-12(21)18-7-8-20-10-6-4-3-5-9(10)11(19-20)13(14,15)16/h2-8H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQJSGRUPGUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.